N-Isononylpropane-1,3-diamine

Description

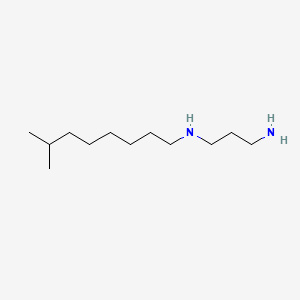

N-Isononylpropane-1,3-diamine (CAS: 93963-83-8) is a branched aliphatic diamine with the molecular formula C₁₂H₂₈N₂. Structurally, it consists of a propane-1,3-diamine backbone (H₂N–CH₂CH₂CH₂–NH₂) substituted with an isononyl group (–C₉H₁₉) at one of the terminal nitrogen atoms. This compound belongs to a broader class of alkyl-substituted propane-1,3-diamines, which are utilized in diverse applications ranging from industrial chemistry to biomedical research. Its structural flexibility and amphiphilic properties make it a candidate for surfactant synthesis, corrosion inhibition, and pharmaceutical intermediates .

Properties

CAS No. |

93963-83-8 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

N'-(7-methyloctyl)propane-1,3-diamine |

InChI |

InChI=1S/C12H28N2/c1-12(2)8-5-3-4-6-10-14-11-7-9-13/h12,14H,3-11,13H2,1-2H3 |

InChI Key |

BBVWUROLAUVQBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isononylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with isononyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of N-Isononylpropane-1,3-diamine involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Isononylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-Isononylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Isononylpropane-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The propane-1,3-diamine backbone serves as a versatile scaffold for functionalization. Below is a detailed comparison of N-Isononylpropane-1,3-diamine with analogous compounds, highlighting structural variations, applications, and research findings.

Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives

Key Structural and Functional Insights:

Anti-HIV Activity: N-(2-Aminoethyl)propane-1,3-diamine is incorporated into cyclen-based macrocycles (e.g., Figure 3e in ), which exhibit enhanced anti-HIV-1 activity compared to unmodified cyclam derivatives. The aminoethyl group facilitates chelation and interaction with viral targets . In contrast, N-Isononylpropane-1,3-diamine lacks reported antiviral activity, emphasizing the critical role of substituent choice in biological applications.

Antimicrobial and Antimalarial Potential: Ro 47-0543 and its metabolites (e.g., N3-ethyl and bisdesethyl derivatives) demonstrate potent antimalarial activity due to the 7-chloroquinoline moiety, which disrupts heme detoxification in Plasmodium . N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits bacterial enzymes like ANT(2′), suggesting utility in combating antibiotic resistance .

Industrial Applications: N-Oleyl-1,3-propanediamine is widely used in water treatment due to its surfactant properties, forming stable micelles in aqueous systems . N-Isononylpropane-1,3-diamine shares similar amphiphilic characteristics but remains less studied for environmental applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.